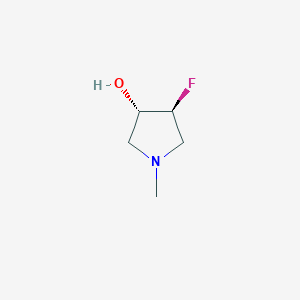
trans-4-Fluoro-1-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-4-Fluoro-1-methylpyrrolidin-3-ol is a chemical compound with the CAS Number: 1283720-87-5. It has a molecular weight of 119.14 and its IUPAC name is (3S,4S)-4-fluoro-1-methyl-3-pyrrolidinol . It is typically a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The molecular formula of trans-4-Fluoro-1-methylpyrrolidin-3-ol is C5H10FNO . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a fluorine atom and a methyl group attached to the pyrrolidine ring .Physical And Chemical Properties Analysis
Trans-4-Fluoro-1-methylpyrrolidin-3-ol is a colorless to yellow sticky oil to semi-solid . Other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Pharmacology
trans-4-Fluoro-1-methylpyrrolidin-3-ol: in pharmacology is primarily utilized for its potential as a building block in the synthesis of more complex molecules. The pyrrolidine ring, a core structure in this compound, is a common motif in many biologically active molecules . It can be used to modify pharmacokinetic properties and enhance the biological activity of new drug candidates. Its fluorine atom, being a bioisostere for hydrogen, can improve the binding affinity and selectivity of pharmaceuticals.
Organic Synthesis
In organic synthesis, trans-4-Fluoro-1-methylpyrrolidin-3-ol serves as a versatile intermediate. Its incorporation into target molecules can introduce chirality and influence stereochemical outcomes due to its asymmetric carbon centers. The compound’s ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules, potentially leading to new materials or drugs.
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant due to the pyrrolidine ring’s presence in many therapeutic agents. It can be used to synthesize novel compounds with potential medicinal properties. The fluorine atom can alter the lipophilicity and metabolic stability of these compounds, which is crucial for drug design and development .
Biochemistry
In biochemistry, trans-4-Fluoro-1-methylpyrrolidin-3-ol can be employed to study enzyme-substrate interactions and the mechanisms of biochemical reactions. Its structural features allow for probing the influence of fluorinated substituents on biological systems, which is essential for understanding the metabolism and action of bioactive compounds .
Chemical Engineering
This compound is relevant in chemical engineering, particularly in process optimization and the development of synthetic pathways. Its stable structure under various conditions can be advantageous in designing efficient and scalable processes for the production of fine chemicals and pharmaceuticals .
Materials Science
In materials science, trans-4-Fluoro-1-methylpyrrolidin-3-ol could be explored for creating new polymers or coatings with unique properties conferred by the fluorine atom, such as increased resistance to solvents and chemicals. Its incorporation into materials could lead to advancements in fields like electronics, aerospace, and nanotechnology .
properties
IUPAC Name |
(3S,4S)-4-fluoro-1-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLWAQYIDIFME-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Fluoro-1-methylpyrrolidin-3-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


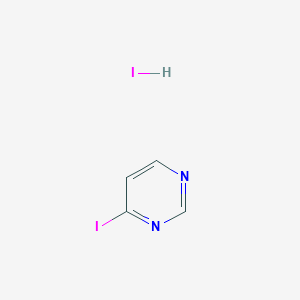
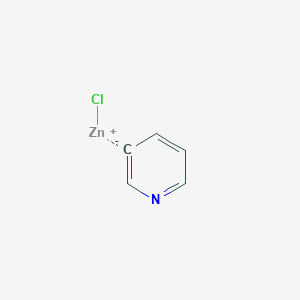
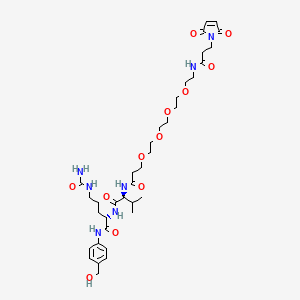
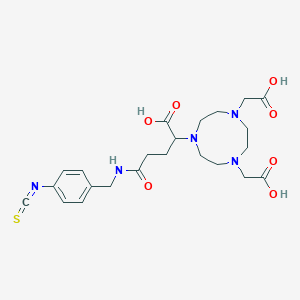
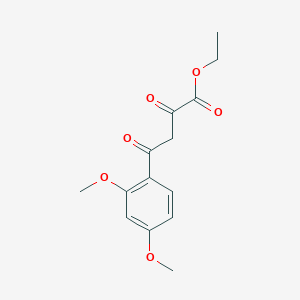
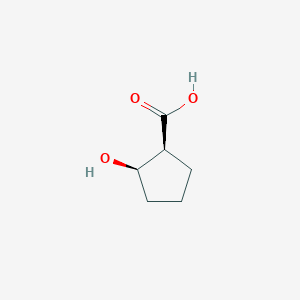
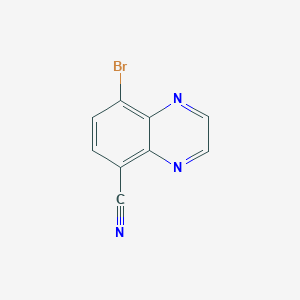
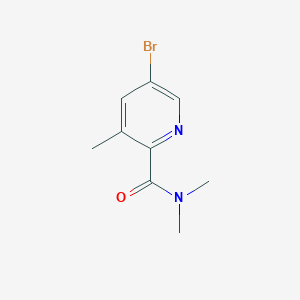
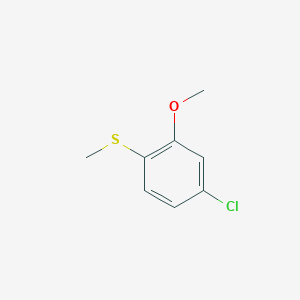


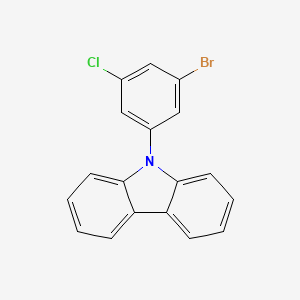
![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)